molecular formula C14H19NO3 B1325811 5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid CAS No. 951892-98-1

5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid

Cat. No. B1325811
M. Wt: 249.3 g/mol
InChI Key: YEQOPPGGLLRRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N,N-Dimethylamino)phenylboronic acid is a chemical compound with the empirical formula C8H12BNO2 . It is used as a reactant in the synthesis of different protein effectors, including modulators of survival motor neuron protein and glucokinase activators .


Synthesis Analysis

One method of synthesizing similar compounds involves the addition of organometallic reagents to boranes . In a specific example, 3-(N,N-dimethylamino)phenylboronic acid was treated with formaldehyde in acetic acid at 85 °C to form a borinate .


Molecular Structure Analysis

The molecular weight of 3-(N,N-Dimethylamino)phenylboronic acid is 165.00 . The SMILES string representation is CN©c1cccc(c1)B(O)O .


Physical And Chemical Properties Analysis

3-(N,N-Dimethylamino)phenylboronic acid has a melting point of 178-190 °C . It is a solid substance .

Scientific Research Applications

Selective Sensing and Capture of Picric Acid

The compound 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, a derivative related to the chemical structure , has been utilized as a fluorescent chemo-sensor. This compound shows highly selective and remarkable fluorescence quenching in the presence of picric acid, making it a potential candidate for selective sensing and capture applications. The sensing mechanism involves multiple hydrogen bonds, π–π interactions, and electrostatic interactions between the sensor and picric acid, resulting in the formation of picrate anions and the triply protonated sensor species containing dimethylammonium groups (Vishnoi et al., 2015).

Catalysis in Cycloaddition Reactions

Tetraarylstibonium cations, particularly those containing the (dimethylamino)phenyl group, have been investigated for their role as catalysts in cycloaddition reactions of oxiranes and isocyanates. The reactivity of these cations is influenced by the ancillary amino donor, which can quench the Lewis acidity of the central metal atom, affecting the catalysis process. This highlights the importance of the (dimethylamino)phenyl group in modulating the reactivity and selectivity of catalytic processes (Yang et al., 2018).

Synthesis of 3-Aminomethylidenetetramic Acids

(S)-3-(Dimethylamino)methylidene-5-benzyltetramic acid derivatives have been synthesized using N-protected (S)-3-phenylalanines, showcasing the utility of (dimethylamino)phenyl-related compounds in organic synthesis. These compounds were then further utilized to produce a variety of N(3')-substituted 3-aminomethylidenetetramic acid derivatives, which have potential applications in various chemical synthesis processes (Pirc et al., 2005).

Antimicrobial and Antioxidant Agents

(Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl) phenyl)-5-phenyl-1,3,4,oxadiazol-3(2H)-yl)ethanone derivatives have been studied for their antimicrobial and antioxidant activities. Certain compounds within this series have shown effectiveness as antimicrobial agents and possess significant hydrogen peroxide scavenging activity, indicating their potential in therapeutic and protective applications (Malhotra et al., 2013).

Safety And Hazards

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-[3-(dimethylamino)phenyl]-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(8-14(17)18)7-13(16)11-5-4-6-12(9-11)15(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQOPPGGLLRRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC(=CC=C1)N(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid

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